1,5-Dimethyl-1H-pyrrole-2-carbonitrile

Catalog No.
S662968
CAS No.
56341-36-7
M.F
C7H8N2
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dimethyl-1H-pyrrole-2-carbonitrile

CAS Number

56341-36-7

Product Name

1,5-Dimethyl-1H-pyrrole-2-carbonitrile

IUPAC Name

1,5-dimethylpyrrole-2-carbonitrile

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,1-2H3

InChI Key

DRXOPQFEWDRGKT-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C)C#N

Canonical SMILES

CC1=CC=C(N1C)C#N

Organic Synthesis:

,5-Dimethyl-1H-pyrrole-2-carbonitrile (DMPNC) finds use as a versatile building block in organic synthesis due to its unique structure containing both a pyrrole ring and a nitrile group. These functional groups allow for further chemical transformations, enabling the synthesis of various complex molecules. Studies have explored the use of DMPNC in the synthesis of diverse compounds, including:

  • Heterocycles, such as fused pyrroles, pyrazoles, and triazoles [].
  • Pharmaceuticals and their precursors [].
  • Functional materials with potential applications in organic electronics.

Medicinal Chemistry:

The presence of the pyrrole and nitrile groups in DMPNC has also led to investigations into its potential medicinal properties. Studies have explored its:

  • Antimicrobial activity: DMPNC has been shown to exhibit antibacterial and antifungal properties against various pathogens [].
  • Anticancer activity: Research suggests DMPNC may possess antitumor activity, although further studies are needed to understand its mechanisms and efficacy [].

Material Science:

The unique electronic properties of DMPNC have attracted interest in material science applications. Studies have investigated its potential use in:

  • Organic electronics: DMPNC has been explored as a building block for organic semiconductors due to its ability to form π-conjugated systems.
  • Organic light-emitting diodes (OLEDs): Research suggests DMPNC derivatives may be useful as emitters in OLEDs due to their photoluminescent properties.

1,5-Dimethyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C7H8N2. It features a pyrrole ring substituted with two methyl groups at the 1 and 5 positions and a cyano group at the 2 position. This compound is characterized by its unique structure, which contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is known to be harmful if swallowed or if it comes into contact with skin, indicating the necessity for careful handling .

There is no documented research on the specific mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile.

As with most organic compounds, specific safety information on 1,5-Dimethyl-1H-pyrrole-2-carbonitrile is limited. However, due to the presence of the cyano group, it is recommended to handle the compound with caution as nitriles can be toxic and irritating []. Always consult safety data sheets (SDS) before handling any unknown compound.

Due to the presence of its functional groups. Notably, the cyano group can undergo nucleophilic addition reactions, while the pyrrole ring can participate in electrophilic substitution reactions. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Example Reactions:

  • Nucleophilic Addition: The cyano group can react with nucleophiles such as Grignard reagents or amines.
  • Electrophilic Substitution: The pyrrole ring can react with electrophiles, allowing for modifications that may enhance its pharmacological properties.

The synthesis of 1,5-dimethyl-1H-pyrrole-2-carbonitrile can be achieved through various methods:

  • Cyclization Reactions: Starting from suitable precursors such as 2-methylpyrrole and a cyanide source, cyclization can yield the desired product.
  • Nitrilation of Pyrroles: Pyrroles can be nitrated under controlled conditions to introduce the cyano group.
  • Methylation: The introduction of methyl groups at the 1 and 5 positions can be performed using methylating agents such as dimethyl sulfate or methyl iodide.

These methods allow for the efficient production of 1,5-dimethyl-1H-pyrrole-2-carbonitrile in laboratory settings.

Due to its unique structural properties, 1,5-dimethyl-1H-pyrrole-2-carbonitrile has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Exploration in developing new materials with specific electronic or optical properties.

Interaction studies involving 1,5-dimethyl-1H-pyrrole-2-carbonitrile focus on its binding affinity with biological targets. Preliminary studies suggest that compounds with similar structures can interact with enzymes or receptors, leading to biological effects. Understanding these interactions is crucial for assessing the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 1,5-dimethyl-1H-pyrrole-2-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Methyl-1H-pyrroleMethyl group at position 4Exhibits distinct electronic properties
3,4-DimethylpyrroleTwo methyl groups at positions 3 and 4Enhanced stability and solubility
1-MethylpyrroleMethyl group at position 1Known for anti-inflammatory activity
2-PyrrolidinoneLactam structureUsed in pharmaceutical applications

Uniqueness of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

The unique combination of a pyrrole ring with both methyl substitutions and a cyano group distinguishes 1,5-dimethyl-1H-pyrrole-2-carbonitrile from other similar compounds. This specific arrangement may impart unique reactivity and biological activity that could be leveraged in drug development and other applications.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56341-36-7

Wikipedia

1,5-Dimethylpyrrole-2-carbonitrile

Dates

Modify: 2023-08-15

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